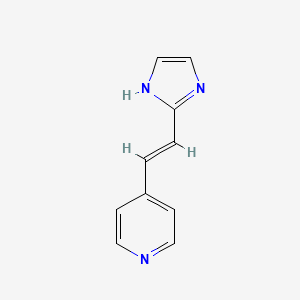

(E)-4-(2-(1H-Imidazol-2-yl)vinyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3 |

|---|---|

Molecular Weight |

171.20 g/mol |

IUPAC Name |

4-[(E)-2-(1H-imidazol-2-yl)ethenyl]pyridine |

InChI |

InChI=1S/C10H9N3/c1(2-10-12-7-8-13-10)9-3-5-11-6-4-9/h1-8H,(H,12,13)/b2-1+ |

InChI Key |

VMHSXUNWPPTOGN-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CN=CC=C1/C=C/C2=NC=CN2 |

Canonical SMILES |

C1=CN=CC=C1C=CC2=NC=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for E 4 2 1h Imidazol 2 Yl Vinyl Pyridine and Analogues

Retrosynthetic Strategies for the (E)-4-(2-(1H-Imidazol-2-yl)vinyl)pyridine Scaffold

Retrosynthetic analysis of this compound suggests several logical disconnections to identify potential starting materials. The most apparent strategies focus on the formation of the central carbon-carbon double bond or the construction of the imidazole (B134444) ring.

Disconnection of the Vinyl Bridge: A primary retrosynthetic approach involves cleaving the C=C double bond. This leads to two main pathways:

Olefination-based disconnection: This strategy identifies an imidazole-2-carbaldehyde and a 4-picolylphosphonium ylide (for a Wittig-type reaction) or a related phosphonate (B1237965) carbanion (for a Horner-Wadsworth-Emmons reaction) as key precursors. Alternatively, the disconnection could lead to pyridine-4-carbaldehyde and a 2-methylimidazole-derived phosphonium (B103445) ylide.

Cross-coupling-based disconnection: This approach, typified by the Mizoroki-Heck reaction, disconnects the vinyl group to a vinylimidazole derivative and a 4-halopyridine, or conversely, to 4-vinylpyridine (B31050) and a 2-haloimidazole derivative. researchgate.net

Disconnection of the Imidazole Ring: A second major strategy involves the deconstruction of the imidazole heterocycle. This would retain the vinylpyridine fragment and utilize established imidazole syntheses. For example, a precursor such as 4-(2-amino-2-oxoethyl)pyridine could undergo condensation and cyclization with other components to form the imidazole ring in the final steps.

These retrosynthetic pathways form the basis for the various synthetic methodologies detailed in the subsequent sections.

Conventional Synthetic Routes for Imidazole-Pyridine Conjugates

Traditional methods for synthesizing imidazole-pyridine conjugates often rely on well-established reactions for heterocycle formation, including condensation and cyclization reactions.

Condensation Reactions for Heterocycle Formation

Condensation reactions are a cornerstone of imidazole synthesis, often involving the reaction of a dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. researchgate.netnih.gov These can be adapted to create imidazole-pyridine conjugates by incorporating a pyridine (B92270) moiety into one of the reactants.

A prominent example is the one-pot synthesis of 2,4,5-trisubstituted imidazole-pyridine hybrids. nih.gov In a typical procedure, a pyridine-carboxaldehyde (such as pyridine-3-carboxaldehyde), a 1,2-dicarbonyl compound (like 4,4′-dimethylbenzil), and an ammonia source (ammonium acetate) are refluxed in ethanol (B145695) with a catalytic amount of iodine. nih.gov This multicomponent reaction efficiently constructs the imidazole ring, directly attaching it to the pyridine core. nih.gov While this example yields a trisubstituted imidazole, the principle can be extended to the synthesis of the target compound by selecting appropriate starting materials. The general approach involves the condensation of an α-dicarbonyl compound, an aldehyde, an amine, and an ammonia source. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Pyridine-3-carboxaldehyde | 4,4′-dimethylbenzil | Ammonium Acetate | I₂, EtOH, Reflux | 2,4,5-trisubstituted imidazole-pyridine | nih.gov |

| Benzil | Aryl-aldehydes | Ammonium Acetate | Microwave irradiation | 2,4,5-trisubstituted imidazoles | researchgate.net |

| Pyridine-2,3-diamine | Carboxylic Acids | Dehydration | Imidazo[4,5-b]pyridines | mdpi.com | |

| Pyridine-3,4-diamine | Aldehydes | Oxidative conditions | Imidazo[4,5-c]pyridines | mdpi.com |

Cyclization-Based Syntheses

Cyclization reactions provide another robust avenue for forming the imidazole ring onto a pre-existing pyridine structure or vice-versa. Many methods focus on synthesizing fused imidazopyridines, but the underlying principles are applicable. rsc.orgresearchgate.net

A classic method is the Tschitschibabin (or Chichibabin) reaction, which involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. bio-conferences.orge3s-conferences.org While this typically forms a fused imidazo[1,2-a]pyridine (B132010), modifications of the starting materials can lead to non-fused systems. For instance, a pyridine derivative containing a suitable amino group and a side chain can undergo intramolecular cyclization to form the imidazole ring.

More advanced cyclization strategies include:

[3+2] Cycloaddition: A novel synthesis of C3-carbonylated imidazo[1,2-a]pyridines was developed using a NaIO₄/TBHP-promoted (3+2) cycloaddition reaction between propargyl alcohols and 2-aminopyridines. nih.gov

Van Leusen Imidazole Synthesis: This method utilizes tosylmethylisocyanide (TosMIC) and has been employed to create fused imidazo-pyridine derivatives through a sequential van Leusen/intramolecular Heck reaction. mdpi.com The process involves the condensation of an aldehyde with an amine to form an imine in situ, which then reacts with TosMIC to form the imidazole ring. mdpi.com

Copper-Catalyzed Cyclization: Copper catalysts have been used for the aerobic dehydrogenative cyclization of pyridines with ketone oxime esters to yield imidazo[1,2-a]pyridines. organic-chemistry.org

These methods highlight the versatility of cyclization chemistry in constructing the core heterocyclic system of imidazole-pyridine conjugates.

| Method | Reactants | Catalyst/Reagent | Product Type | Reference |

| Tschitschibabin Reaction | 2-Aminopyridine, Bromoacetaldehyde | Heat or NaHCO₃ | Imidazo[1,2-a]pyridine | e3s-conferences.org |

| [3+2] Cycloaddition | 2-Aminopyridines, Propargyl alcohols | NaIO₄/TBHP | C3-carbonylated imidazo[1,2-a]pyridines | nih.gov |

| Van Leusen Synthesis | Aldehyde, Amine, TosMIC | K₂CO₃ | Fused Imidazo-pyridine | mdpi.com |

| Dehydrogenative Cyclization | Pyridines, Ketone oxime esters | Copper | Imidazo[1,2-a]pyridine | organic-chemistry.org |

Advanced Catalytic Approaches for Carbon-Carbon Double Bond Construction

Modern synthetic chemistry offers powerful catalytic methods for efficiently and stereoselectively forming the crucial (E)-vinyl bridge that links the imidazole and pyridine rings.

Olefination Reactions for Vinyl Moiety Introduction

Olefination reactions are a direct method for creating the C=C double bond. The Wittig reaction and its variants are primary examples. This would involve reacting an aldehyde with a phosphonium ylide. For the synthesis of this compound, the reaction could proceed via two routes:

Route A: Imidazole-2-carbaldehyde reacting with the ylide generated from 4-picolylphosphonium chloride.

Route B: Pyridine-4-carbaldehyde reacting with the ylide generated from a 2-(halomethyl)-1H-imidazole derivative.

The Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate carbanion, is often preferred as it typically favors the formation of the (E)-alkene isomer.

As an alternative to the Wittig reaction, the Tebbe reagent has been explored for introducing a vinyl group onto an imidazole ring, specifically starting from a protected 1H-imidazole-4-carbaldehyde. researchgate.net This method can offer improved atom economy. researchgate.net The synthesis of the 4-vinylpyridine starting material itself can be achieved through the dehydration of 4-(2-hydroxyethyl)pyridine, which is produced from the reaction of 4-methylpyridine (B42270) and paraformaldehyde. google.com

Cross-Coupling Reactions for Conjugated Systems (e.g., Mizoroki–Heck coupling)

The Mizoroki-Heck reaction is a highly effective palladium-catalyzed cross-coupling method for forming substituted alkenes from aryl or vinyl halides and an alkene. researchgate.netchem-station.com This reaction is a powerful tool for constructing the conjugated system of this compound. uwindsor.ca

The general mechanism involves the oxidative addition of a halide to a Pd(0) catalyst, followed by carbometallation with the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. uwindsor.ca For the target molecule, the reaction could couple:

4-Halopyridine (e.g., 4-bromopyridine (B75155) or 4-iodopyridine) with 2-vinyl-1H-imidazole .

2-Halo-1H-imidazole (e.g., 2-bromo-1H-imidazole) with 4-vinylpyridine .

The success of the Heck reaction often depends on the choice of catalyst, ligands, base, and solvent. nih.gov N-heterocyclic carbene (NHC) ligands coupled with palladium have shown particular promise in catalyzing Heck reactions involving heterocyclic substrates. researchgate.netscilit.com Research has also demonstrated the utility of palladium-catalyzed cross-coupling of aromatic boronic acids with vinyl-imidazoles, which operates effectively in the absence of a base. researchgate.net

| Coupling Partners | Catalyst System | Key Features | Reference |

| Aryl/Alkenyl Halide + Terminal Olefin | Pd(0) complex, Base | Highly functional group selective, good for C-C bond formation. | chem-station.com |

| Aromatic Boronic Acids + Vinyl-imidazoles | Pd-catalyst, Nitrogen-based ligands (e.g., bathocuproine) | Operates well without a base. | researchgate.net |

| Iodobenzene + Styrene | Pd(OAc)₂, Pyridinium (B92312) amine ligands | Ligands act as co-catalysts to enhance activity. | nih.gov |

One-Pot Multicomponent Methodologies for this compound Scaffold Assembly

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules like this compound from simple starting materials in a single step. researchgate.netsemanticscholar.org These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. researchgate.net

The assembly of the 2-vinylpyridine (B74390) imidazole scaffold can be envisioned through a multicomponent strategy involving the condensation of an aldehyde, an amine, and a 1,2-dicarbonyl compound, which are common precursors for imidazole synthesis. researchgate.netsemanticscholar.org For the specific synthesis of the this compound core, a plausible one-pot approach would involve the reaction of 4-pyridinecarboxaldehyde, glyoxal, and ammonia or an ammonia source. However, the direct vinyl linkage formation in a multicomponent reaction leading to the desired product is less common.

More frequently, multicomponent reactions are employed to construct the core imidazole ring, which is then further functionalized. For instance, a series of 2-(1H-imidazol-2-yl) pyridine derivatives have been designed and synthesized, highlighting the importance of this structural motif. nih.gov The synthesis of related structures, such as imidazole-vinyl-pyrimidines, has been achieved through the condensation of imidazole aldehydes with methyl pyrimidines, suggesting a modular approach where pre-formed imidazole and pyridine moieties are coupled. nih.gov

A general representation for a one-pot synthesis of a related tetrasubstituted imidazole is shown below, which could be adapted for the synthesis of analogues.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Solvent | Product |

| Aldehyde | Primary Amine | Benzil | Ammonium Acetate | Microwave Irradiation | 2,4,5-Trisubstituted or 1,2,4,5-Tetrasubstituted Imidazole |

This table illustrates a general one-pot multicomponent reaction for the synthesis of imidazole derivatives, based on a reported methodology. semanticscholar.org

Stereoselective Synthesis and Control of (E)-Configuration

One of the most common methods for the stereoselective synthesis of (E)-alkenes is the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction . In a potential synthesis of the target molecule, this would involve the reaction of an ylide derived from a phosphonium salt of 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine (B1298872) with 1H-imidazole-2-carbaldehyde. The use of unstabilized ylides typically favors the (Z)-isomer, while stabilized ylides, or modifications such as the Schlosser modification, can provide high yields of the (E)-isomer.

The HWE reaction, which employs phosphonate carbanions, generally provides excellent (E)-selectivity. The reaction of the anion of diethyl (4-pyridylmethyl)phosphonate with 1H-imidazole-2-carbaldehyde would be expected to yield the (E)-isomer as the major product.

Another powerful method for forming the C=C bond with control over stereochemistry is through transition-metal-catalyzed cross-coupling reactions , such as the Heck, Suzuki, or Stille reactions. For example, a Heck reaction between 4-vinylpyridine and 2-bromo-1H-imidazole, or a Suzuki coupling between a 4-vinylpyridine boronic acid derivative and a 2-haloimidazole, could be employed. The choice of catalyst, ligands, and reaction conditions plays a critical role in determining the stereochemical outcome of these reactions.

The synthesis of 4-vinylpyridine itself can be achieved by the dehydration of 4-pyridineethanol, which is generated from the reaction of 4-picoline with formaldehyde (B43269). chemicalbook.com

| Reaction Type | Reactants | Key Reagents/Conditions | Predominant Isomer |

| Horner-Wadsworth-Emmons | Diethyl (4-pyridylmethyl)phosphonate + 1H-imidazole-2-carbaldehyde | NaH, THF | (E) |

| Suzuki Coupling | 4-Vinylpyridine boronic acid + 2-Bromo-1H-imidazole | Pd catalyst, base | (E) |

| Heck Reaction | 4-Vinylpyridine + 2-Bromo-1H-imidazole | Pd catalyst, base | (E) |

This table outlines potential stereoselective synthetic routes to achieve the (E)-configuration of the vinyl bridge.

Optimization of Reaction Parameters and Yields for this compound Synthesis

The optimization of reaction parameters is a critical step in developing an efficient and high-yielding synthesis for this compound. Factors such as the choice of catalyst, solvent, temperature, and reaction time can significantly impact the outcome of the synthesis.

In the context of multicomponent reactions for imidazole synthesis, studies have shown that the choice of solvent and catalyst is crucial. researchgate.net For instance, in a four-component reaction to synthesize a complex imidazole derivative, various solvents such as water, acetonitrile, N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) were screened to find the optimal conditions. researchgate.net

For cross-coupling reactions, such as those used to form the vinyl bridge, the optimization of the catalyst system (metal precursor and ligand) and the base is paramount. For example, in the synthesis of imidazo[1,2-a]pyridines, a copper(I)-catalyzed oxidative C-N cross-coupling reaction was developed that proceeded efficiently without the need for a ligand or base under open-air conditions. researchgate.net

The following table summarizes the optimization of a hypothetical cross-coupling reaction for the synthesis of a vinyl-substituted heteroaromatic compound, illustrating how systematic variation of parameters can lead to improved yields.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | DMF | 100 | 45 |

| 2 | Pd(OAc)₂ (2) | XPhos | K₂CO₃ | DMF | 100 | 65 |

| 3 | Pd₂(dba)₃ (1) | XPhos | Cs₂CO₃ | Dioxane | 120 | 85 |

| 4 | Pd₂(dba)₃ (1) | XPhos | Cs₂CO₃ | Dioxane | 100 | 92 |

| 5 | Pd₂(dba)₃ (0.5) | XPhos | Cs₂CO₃ | Dioxane | 100 | 88 |

This interactive data table illustrates a typical optimization study for a cross-coupling reaction, demonstrating the effect of catalyst, ligand, base, and temperature on the reaction yield. The data is hypothetical and serves as an example of an optimization process.

By systematically evaluating these parameters, a robust and scalable synthetic route for this compound can be established, ensuring high yields and purity of the final product.

Spectroscopic and Crystallographic Characterization of E 4 2 1h Imidazol 2 Yl Vinyl Pyridine

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

Raman Spectroscopy

Raman spectroscopy would complement the FT-IR data. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching of the vinyl group and the symmetric breathing modes of the pyridine (B92270) and imidazole (B134444) rings would be expected to produce strong signals. The combination of FT-IR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

NMR spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of (E)-4-(2-(1H-Imidazol-2-yl)vinyl)pyridine would provide detailed information about the chemical environment of each proton. The spectrum would be expected to show distinct signals for the protons on the pyridine ring, the imidazole ring, and the vinyl group. The chemical shifts of these protons, their integration values, and their coupling patterns (spin-spin splitting) would allow for the unambiguous assignment of each proton to its position in the molecule. The coupling constant (J-value) for the vinyl protons would be crucial in confirming the (E)-stereochemistry of the double bond. The N-H proton of the imidazole ring would likely appear as a broad singlet.

Advanced Two-Dimensional NMR Techniques

To definitively assign all proton and carbon signals and to further confirm the molecular structure, various 2D NMR experiments would be employed. These techniques include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyridine and imidazole rings and along the vinyl bridge.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range correlations between protons and carbons (2-3 bonds), which is essential for connecting the different fragments of the molecule, such as the pyridine ring to the vinyl group and the vinyl group to the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which would provide further evidence for the (E)-configuration of the vinyl bridge.

Mass Spectrometric Identification

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For a novel or synthesized compound like this compound, both high-resolution and standard electrospray ionization mass spectrometry would be employed to confirm its identity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the molecule. For this compound, the expected monoisotopic mass would be calculated based on its chemical formula, C₁₀H₉N₃. This experimental value would then be compared to the theoretical mass to confirm the elemental composition with a high degree of confidence, typically within a few parts per million (ppm).

While specific HRMS data for the title compound is not available, studies on similar structures, such as 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives, routinely employ HRMS to confirm their synthesis and structure. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules, making it well-suited for the imidazole and pyridine moieties in the target compound. In a typical ESI-MS experiment, the compound would be expected to be observed as a protonated molecule, [M+H]⁺, in the positive ion mode. The m/z value of this ion would correspond to the molecular weight of the compound plus the mass of a proton.

For instance, the related compound 4-(1H-imidazol-2-yl)-pyridine, which lacks the vinyl linker, shows a predicted [M+H]⁺ ion at an m/z of 146.07128. nih.gov While not directly applicable, this gives an indication of the expected ionization behavior. A comprehensive ESI-MS analysis would also involve fragmentation studies (MS/MS) to elucidate the structure by breaking the molecule into smaller, identifiable pieces.

X-ray Crystallographic Determination of Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular conformation, stereochemistry, and the non-covalent interactions that govern the crystal packing of this compound.

Single Crystal X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of the compound must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the crystal structure. The key parameters obtained from this analysis are presented in a crystallographic data table.

Although no specific crystallographic data has been published for this compound, research on precursors to similar molecules, such as trans-4-(2-(pyridin-2-yl)vinylbenzaldehyde, provides examples of the type of data that would be generated. mdpi.comresearchgate.net

Table 1: Illustrative Crystallographic Data for a Related Styrylpyridine Derivative

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.6674(19) |

| b (Å) | 7.2173(11) |

| c (Å) | 11.5877(14) |

| β (°) | 97.203(13) |

| Volume (ų) | 1050.9(3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.325 |

| R-factor (%) | 4.65 |

Data for trans-4-(2-(pyridin-2-yl)vinylbenzaldehyde, a related precursor, is shown for illustrative purposes. researchgate.net

Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-Stacking)

The solid-state structure is stabilized by a network of intermolecular interactions. For this compound, the imidazole N-H group is a potent hydrogen bond donor, while the nitrogen atoms of both the imidazole and pyridine rings can act as hydrogen bond acceptors. Therefore, N-H···N hydrogen bonds are highly likely to be a dominant feature in the crystal packing, potentially forming chains or dimeric structures. chemicalbook.comnih.gov

Advanced Computational and Theoretical Investigations of E 4 2 1h Imidazol 2 Yl Vinyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. For a conjugated system like (E)-4-(2-(1H-Imidazol-2-yl)vinyl)pyridine , these methods provide deep insights into its behavior at a molecular level.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of This compound , DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine the molecule's most stable three-dimensional conformation (geometry optimization). researchgate.net This process minimizes the total energy of the molecule by adjusting the positions of its atoms, revealing key structural parameters.

The optimized geometry would likely show a high degree of planarity due to the extensive π-conjugation across the pyridine (B92270) ring, the vinyl bridge, and the imidazole (B134444) ring. This planarity is crucial for electron delocalization and influences the molecule's electronic and optical properties. Key geometric parameters that would be determined include bond lengths, bond angles, and dihedral angles.

Interactive Table: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Atoms Involved | Hypothetical Value |

| Bond Lengths (Å) | ||

| C(vinyl)-C(vinyl) | 1.34 Å | |

| C(pyridine)-C(vinyl) | 1.47 Å | |

| C(imidazole)-C(vinyl) | 1.46 Å | |

| N(imidazole)-H | 1.01 Å | |

| Bond Angles (°) | ||

| C(pyridine)-C(vinyl)-C(vinyl) | 125.8° | |

| C(imidazole)-C(vinyl)-C(vinyl) | 124.5° | |

| Dihedral Angles (°) | ||

| Pyridine Ring - Vinyl Bridge | ~0° | |

| Imidazole Ring - Vinyl Bridge | ~0° |

Note: These values are illustrative and represent typical parameters for such a conjugated system.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability, reactivity, and the energy of electronic transitions. researchgate.net

For This compound , the HOMO is expected to be distributed across the entire π-conjugated system, with significant contributions from the electron-rich imidazole ring and the vinyl bridge. The LUMO would also be delocalized over the molecule, with a higher density on the electron-deficient pyridine ring. A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation. researchgate.net

Interactive Table: Hypothetical FMO Properties for this compound

| Property | Hypothetical Value (eV) |

| HOMO Energy | -6.20 eV |

| LUMO Energy | -2.15 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.05 eV |

Note: These energy values are hypothetical and serve to illustrate the expected electronic characteristics.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MESP map is plotted onto the electron density surface, with different colors representing different potential values.

For This compound , the MESP surface would show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the nitrogen atom of the pyridine ring and the nitrogen atoms of the imidazole ring.

Positive Potential (Blue): Regions of low electron density or electron deficiency, susceptible to nucleophilic attack. This would be located around the hydrogen atom attached to the imidazole nitrogen (N-H) and the hydrogen atoms of the vinyl bridge.

Neutral Regions (Green): Areas with intermediate potential, typically found over the carbon framework of the aromatic rings.

This analysis helps to identify the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) theory provides a detailed analysis of the bonding and electronic structure of a molecule by describing it in terms of localized Lewis-like structures (bonds and lone pairs). It is particularly useful for quantifying electron delocalization, charge transfer, and hyperconjugative interactions. researchgate.net

In This compound , NBO analysis would quantify the delocalization of π-electrons across the entire conjugated backbone. This is achieved by examining the interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. Significant interactions would be expected between the π orbitals of the pyridine ring, the vinyl bridge, and the imidazole ring, confirming the charge transfer capabilities of the molecule.

Interactive Table: Hypothetical NBO Analysis - Major Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | Hypothetical E(2) (kcal/mol) |

| π(C=C) vinyl | π(C=N) pyridine | 25.5 |

| π(C=C) imidazole | π(C=C) vinyl | 22.1 |

| π(C=N) pyridine | π(C=C) vinyl | 18.9 |

| LP(N) imidazole | π(C=C) vinyl | 15.3 |

Note: LP denotes a lone pair. These values are illustrative of the expected intramolecular charge transfer.

Molecular Dynamics Simulations for Conformational Landscape and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. wiley.com By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape, flexibility, and interactions of a molecule in a specific environment (e.g., in a solvent or near a biological target).

For This compound , an MD simulation could be employed to:

Explore Conformational Flexibility: While the conjugated system favors planarity, MD simulations can explore the rotational freedom around the single bonds connecting the vinyl bridge to the aromatic rings. This can reveal the existence of different low-energy conformers and the energy barriers between them.

Analyze Solvation: By simulating the molecule in a solvent like water, one can study the formation and dynamics of hydrogen bonds between the molecule's nitrogen and hydrogen atoms and the surrounding water molecules.

Investigate Binding Dynamics: If this molecule were to be studied as a ligand for a protein, MD simulations could model the binding process, the stability of the ligand-protein complex, and the specific intermolecular interactions that are involved.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of a molecule, which can be compared with experimental data for validation of the computational model.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. For This compound , TD-DFT calculations would likely predict strong absorption bands in the UV-visible region corresponding to π → π* transitions within the extensive conjugated system. The calculated maximum absorption wavelength (λmax) can be correlated with the HOMO-LUMO energy gap.

Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. The resulting theoretical IR spectrum can be used to assign the vibrational modes observed in an experimental spectrum. For instance, characteristic peaks for C=C and C=N stretching in the aromatic rings, C-H stretching, and N-H stretching of the imidazole would be identified.

Interactive Table: Hypothetical Predicted Spectroscopic Data

| Spectroscopy | Parameter | Hypothetical Predicted Value | Assignment |

| UV-Vis (in silico) | λmax | 305 nm | π → π* transition |

| IR (in silico) | Vibrational Frequency (cm-1) | 3150 cm-1 | N-H stretch (imidazole) |

| 1610 cm-1 | C=C stretch (vinyl) | ||

| 1580 cm-1 | C=N stretch (pyridine/imidazole) |

Note: These spectroscopic values are hypothetical and intended for illustrative purposes.

Continuum Solvation Models for Solvent Effects on Electronic Properties

A comprehensive review of available scientific literature indicates a notable absence of specific published research focused on the application of continuum solvation models to determine the solvent effects on the electronic properties of This compound . While the methodologies for such computational investigations are well-established, detailed findings including data on how different solvents influence the electronic structure, spectral characteristics, and other related properties of this particular compound are not present in the accessible literature.

Therefore, this section will outline the theoretical framework and the typical research findings that would be expected from such a study, based on the application of these models to analogous conjugated molecules containing pyridine and imidazole rings. jlu.edu.cnmedjchem.com

Theoretical Framework

Continuum solvation models are a class of computational methods used to approximate the effect of a solvent on a solute molecule without explicitly representing individual solvent molecules. This approach treats the solvent as a continuous medium with a specific dielectric constant (ε). jlu.edu.cn The solute is placed within a cavity in this continuum, and the electronic interaction between the solute and the solvent is calculated.

The Polarizable Continuum Model (PCM) is one of the most widely used methods in this category. jlu.edu.cn In a typical study, the geometry of This compound would first be optimized in vacuo (in the gas phase) using Density Functional Theory (DFT). Subsequently, the electronic properties in various solvents would be calculated using a time-dependent DFT (TD-DFT) approach coupled with a continuum solvation model like PCM. medjchem.com

The primary goal would be to understand how the electronic transitions and ground-state properties of the molecule are perturbed by solvents of varying polarity. Key properties investigated typically include:

Maximum Absorption Wavelength (λ_max): The wavelength at which the molecule absorbs light most strongly. Changes in λ_max with solvent polarity are known as solvatochromism.

Oscillator Strength (f): A dimensionless quantity that expresses the strength of an electronic transition.

Excitation Energy: The energy required to promote an electron from the ground state to an excited state.

Dipole Moment (µ): A measure of the separation of positive and negative charges in the molecule. The change in dipole moment upon excitation is particularly important for understanding solvent effects.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. The energy gap between these orbitals is a critical factor in the electronic properties of a molecule.

Hypothetical Research Findings and Data

If such a study were conducted on This compound , one would anticipate observing shifts in its electronic absorption spectra as the solvent polarity changes. These shifts can be either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths, depending on the nature of the electronic transition and the relative stabilization of the ground and excited states by the solvent.

For a molecule like This compound , which possesses both a hydrogen-bond-donating group (the imidazole N-H) and hydrogen-bond-accepting sites (the pyridine and imidazole nitrogens), specific solute-solvent interactions could also play a significant role. However, standard continuum models primarily account for bulk electrostatic effects.

Below are hypothetical data tables illustrating the kind of results that would be generated from a TD-DFT/PCM study. The values presented are for illustrative purposes only and are not based on actual experimental or published computational data for this specific compound.

Table 1: Hypothetical Solvent-Dependent Electronic Transition Data for this compound

| Solvent | Dielectric Constant (ε) | Excitation Energy (eV) | λ_max (nm) | Oscillator Strength (f) |

| Gas Phase | 1.00 | 3.65 | 340 | 0.95 |

| Cyclohexane | 2.02 | 3.60 | 344 | 0.98 |

| Chloroform | 4.81 | 3.55 | 349 | 1.02 |

| Ethanol (B145695) | 24.55 | 3.50 | 354 | 1.05 |

| Acetonitrile | 37.50 | 3.48 | 356 | 1.07 |

| Water | 78.39 | 3.45 | 359 | 1.10 |

Note: The data in this table is purely illustrative and intended to demonstrate the expected trends from a computational study using a continuum solvation model.

Table 2: Hypothetical Ground State Dipole Moments and HOMO-LUMO Gaps in Various Solvents

| Solvent | Dielectric Constant (ε) | Dipole Moment (µ) (Debye) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Gas Phase | 1.00 | 3.50 | -5.80 | -2.15 | 3.65 |

| Cyclohexane | 2.02 | 3.85 | -5.82 | -2.22 | 3.60 |

| Chloroform | 4.81 | 4.20 | -5.85 | -2.30 | 3.55 |

| Ethanol | 24.55 | 4.55 | -5.88 | -2.38 | 3.50 |

| Acetonitrile | 37.50 | 4.65 | -5.90 | -2.42 | 3.48 |

| Water | 78.39 | 4.80 | -5.93 | -2.48 | 3.45 |

Note: This table contains hypothetical data to illustrate the influence of solvent polarity on the ground-state electronic properties as predicted by a continuum solvation model.

Coordination Chemistry and Metal Complexation Involving E 4 2 1h Imidazol 2 Yl Vinyl Pyridine

Ligand Characteristics of (E)-4-(2-(1H-Imidazol-2-yl)vinyl)pyridine

The coordination behavior of a ligand is fundamentally dictated by its electronic and steric properties, including the availability and nature of its donor atoms.

Identification of Potential Donor Sites (Imidazole-N, Pyridine-N, Vinyl-π-System)

Based on its molecular structure, this compound possesses three potential donor sites for coordination to a metal center:

Pyridine-N: The nitrogen atom of the pyridine (B92270) ring is a well-established and strong σ-donor site. Its lone pair of electrons is readily available for coordination to a metal ion.

Imidazole-N: The imidazole (B134444) ring contains two nitrogen atoms. The imine-like nitrogen (N3) is typically the primary coordination site due to the greater availability of its lone pair. The pyrrole-like nitrogen (N1) is generally protonated and less likely to coordinate unless deprotonated.

Vinyl-π-System: The carbon-carbon double bond of the vinyl linker constitutes a π-system. In some instances, the π-electrons of an olefin can coordinate to a metal center, particularly with electron-rich, soft metals in low oxidation states. However, coordination through the heterocyclic nitrogen atoms is generally more favorable.

Chelation Abilities and Denticity

The spatial arrangement of the donor sites in this compound suggests the potential for various coordination modes, or denticity:

Monodentate: The ligand could coordinate to a metal center through either the pyridine nitrogen or the imidazole nitrogen.

Bidentate Chelating: The geometry of the molecule, with the vinyl linker separating the two heterocyclic rings, makes the formation of a stable chelate ring with a single metal center plausible. This would involve simultaneous coordination of the pyridine-N and the imidazole-N. The size and flexibility of the resulting chelate ring would be crucial in determining its stability.

Bridging: The ligand could act as a bridging ligand, connecting two different metal centers by coordinating through the pyridine-N to one metal and the imidazole-N to another. This could lead to the formation of polynuclear complexes or coordination polymers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes would then be characterized to determine their structure and properties.

Complexation with Transition Metals (e.g., Cu, Co, Zn, Cd, Hg, Rh, Pt, Fe, Ni)

While specific studies on the complexation of this compound with the listed transition metals are not available, general trends in the coordination chemistry of pyridine and imidazole ligands allow for speculation. These metals are known to form stable complexes with N-heterocyclic ligands. The coordination geometry and stoichiometry of the resulting complexes would depend on factors such as the nature of the metal ion (size, charge, and electronic configuration), the counter-anion, and the reaction conditions.

Structural Analysis of Coordination Geometries and Bond Parameters

A definitive understanding of the coordination geometries and bond parameters of metal complexes of this compound would require single-crystal X-ray diffraction studies. Such studies would provide precise information on:

Coordination number and geometry: Whether the metal center is, for example, tetrahedral, square planar, or octahedral.

Bond lengths and angles: The distances between the metal and the donor atoms and the angles around the metal center.

Conformation of the ligand: The planarity of the molecule upon coordination.

Without experimental data, it is not possible to provide a table of coordination geometries and bond parameters.

Spectroscopic Investigations of Metal Complexes (e.g., UV-Vis, EPR, Magnetism)

Spectroscopic techniques are essential for characterizing metal complexes.

UV-Vis Spectroscopy: The electronic spectra of the complexes would be expected to show bands corresponding to ligand-centered transitions (π→π*) and, for d-block metals, ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions. These spectra would provide insights into the electronic structure of the complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes (e.g., those of Cu(II), Co(II), Ni(II), Fe(III)), EPR spectroscopy would be a powerful tool to probe the electronic environment of the unpaired electron(s) and provide information about the coordination geometry and the nature of the metal-ligand bonding.

Magnetic Susceptibility: Measurements of magnetic susceptibility would determine the magnetic moment of the complexes, which is related to the number of unpaired electrons and can help to elucidate the spin state and coordination environment of the metal ion.

Detailed tables of spectroscopic data are contingent on experimental studies that have not yet been reported in the scientific literature.

Electronic and Magnetic Properties of Metal-Pyridine-Imidazole Complexes

The electronic and magnetic properties of coordination complexes are intrinsically linked to the nature of the central metal ion and the surrounding ligands. The specific ligand, this compound, features both a pyridine and an imidazole ring connected by a vinyl bridge. This structure allows for versatile coordination with metal ions and suggests that its metal complexes would exhibit interesting electronic and magnetic behaviors. However, a comprehensive search of available scientific literature did not yield specific experimental or theoretical studies on the electronic and magnetic properties of metal complexes formed with this compound.

General expectations for the electronic and magnetic properties of such complexes can be inferred from studies on related compounds containing pyridine and imidazole moieties. The electronic spectra of these complexes are anticipated to be characterized by a combination of ligand-centered (π→π*) transitions, and, depending on the metal ion, metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. The magnetic properties would be dictated by the d-electron configuration of the metal ion and the geometry of the coordination sphere. For instance, complexes with first-row transition metals like iron(II) or cobalt(II) could exhibit spin-crossover behavior, where the spin state of the metal ion changes in response to external stimuli such as temperature or light. researchgate.netsemanticscholar.orgnih.govnih.govacs.org

Ruthenium(II) complexes with similar polypyridyl ligands are well-known for their rich photophysical properties, including luminescence arising from 3MLCT excited states. nih.govresearchgate.neturfu.rursc.orgnih.gov It is plausible that a ruthenium(II) complex of this compound would also display such luminescent behavior.

While research on analogous structures provides a foundational understanding, the specific electronic and magnetic characteristics of metal complexes with this compound remain an open area of investigation. The vinyl linker is expected to play a crucial role in the electronic communication between the pyridine and imidazole rings, which would, in turn, influence the properties of the resulting metal complexes.

Due to the lack of specific research findings, no data tables for electronic and magnetic properties of metal complexes with this compound can be provided at this time. Further experimental and computational studies are required to elucidate the detailed electronic and magnetic behavior of these specific coordination compounds.

Biological Activity and Mechanistic Insights of E 4 2 1h Imidazol 2 Yl Vinyl Pyridine

In Vitro Cell-Based Studies on Antiproliferative Effects

No data is available in the scientific literature regarding the assessment of (E)-4-(2-(1H-Imidazol-2-yl)vinyl)pyridine for antiproliferative activity against any cancer cell lines.

There are no published investigations into the cellular mechanisms of action for this compound, including its potential effects on cell cycle progression or the induction of apoptosis.

In Vitro Antimicrobial and Antiparasitic Activity

The in vitro efficacy of this compound and its derivatives against a range of pathogens, including bacteria, viruses, and parasites, has been a subject of investigation. These studies provide foundational knowledge of their potential as antimicrobial and antiparasitic agents.

Evaluation of Antibacterial Spectrum (e.g., against Gram-positive and Gram-negative bacterial strains)

At present, specific studies detailing the minimum inhibitory concentration (MIC) values of this compound against a broad spectrum of Gram-positive and Gram-negative bacteria are not extensively available in the public domain. However, the broader class of pyridine (B92270) derivatives has been evaluated for antibacterial properties. For instance, various substituted pyridine compounds have demonstrated activity against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). One study on substituted Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide reported MIC values ranging from 6.25 to 12.5 μg/mL against these bacteria. nih.gov Additionally, certain N-alkylated pyridine-based organic salts have shown inhibitory effects on S. aureus and E. coli. nih.gov It is important to note that these results are for related but structurally distinct compounds, and dedicated studies are required to ascertain the specific antibacterial profile of this compound.

Evaluation of Antiviral Potential

The antiviral potential of this compound is an area of emerging research. While specific EC50 values for this exact compound against a wide range of viruses are not yet broadly published, the parent structures of pyridine and imidazole (B134444) are known to be key pharmacophores in many antiviral drugs. Pyridine-containing compounds have been investigated for their activity against various viruses, highlighting the potential of this chemical family. The lack of specific data for this compound underscores the need for further focused research to determine its efficacy and spectrum of activity against viral pathogens.

Evaluation of Antiparasitic Effects (e.g., against Trypanosoma species)

Specific data from antiparasitic assays, such as IC50 values against Trypanosoma species for this compound, are not readily found in the current body of scientific literature. The investigation of novel compounds for activity against neglected tropical diseases, including those caused by Trypanosoma parasites, is a critical area of research. Given the known antiparasitic activities of other imidazole-containing compounds, exploring the potential of this compound in this context represents a valuable avenue for future studies.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential interactions between a ligand, such as this compound, and a biological target, typically a protein.

Currently, specific molecular docking studies and detailed ligand-protein interaction profiles for this compound are not widely reported. However, related pyridine derivatives have been the subject of such in silico analyses. For example, complexes of 4-[(E)-2-(1-pyrenyl)vinyl]pyridine with metal ions known for their antimicrobial properties have been synthesized and studied, suggesting a strategy for modulating biological activity. nih.gov The application of molecular docking to this compound could provide valuable insights into its potential cellular targets and mechanisms of action, thereby guiding further experimental validation and drug development efforts.

Structure Activity Relationship Sar Studies of E 4 2 1h Imidazol 2 Yl Vinyl Pyridine Analogues

Correlating Structural Features with Biological and Functional Activities

The biological activity of (E)-4-(2-(1H-Imidazol-2-yl)vinyl)pyridine analogues is intrinsically linked to their three-dimensional structure and the electronic properties of their constituent parts: the imidazole (B134444) ring, the pyridine (B92270) ring, and the vinyl linker. The spatial arrangement of these components, along with the nature of any substituent groups, dictates how the molecule interacts with its biological target.

Impact of Substituent Modifications on the Imidazole Ring

The imidazole ring is a versatile component of the scaffold, offering multiple sites for modification that can significantly impact biological activity. The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, a property that is fundamental to its interaction with many biological targets. researchgate.net

One common modification is N-alkylation of the imidazole ring. Studies on various imidazole-containing compounds have shown that the introduction of an alkyl group on one of the imidazole nitrogens can have varied effects. For example, in some series of antibacterial agents, increasing the length of the N-alkyl chain up to a certain point enhances activity. frontiersin.org However, in other contexts, such as certain anticancer agents, the presence of a free N-H group is essential for activity, and its substitution with an aliphatic group can lead to a loss of potency. researchgate.net This highlights the target-dependent nature of SAR.

Substituents on the carbon atoms of the imidazole ring also play a critical role. The introduction of different functional groups can alter the steric and electronic properties of the molecule, influencing its binding affinity and selectivity. For instance, the presence of a methyl group at the 2-position of the imidazole ring has been shown to influence the antimicrobial activity of some derivatives. researchgate.net

| Modification on Imidazole Ring | Observed Effect on Biological Activity (in related compounds) | Reference |

| N-H (unsubstituted) | Often crucial for hydrogen bonding and can be essential for anticancer activity. | researchgate.net |

| N-alkylation | Can modulate lipophilicity and antibacterial activity; effect is target-dependent. | frontiersin.org |

| C-2 substitution | Can influence antimicrobial and other biological activities. | researchgate.net |

Influence of Substituent Variations on the Pyridine Ring

The pyridine ring is another key pharmacophoric element in this class of compounds. Its nitrogen atom can act as a hydrogen bond acceptor, which is often a critical interaction for binding to biological targets like kinases. Modifications to the pyridine ring can fine-tune the electronic properties and steric profile of the molecule, thereby modulating its biological activity.

Studies on related pyridine derivatives have shown that the position and nature of substituents are critical. For example, in a series of imidazo[1,2-b]pyridazines, substitution at the 4-position of a pyridyl motif was found to be restrictive, with changes leading to a reduction in kinase inhibitory potency. dundee.ac.uk In contrast, for some anticancer agents, the introduction of specific groups on the pyridine ring can enhance activity.

| Substituent on Pyridine Ring | Observed Effect on Biological Activity (in related kinase inhibitors) | Reference |

| Unsubstituted | Basic scaffold for interaction with kinase hinge regions. | acs.org |

| 4-pyridyl motif modification | SAR found to be restrictive, with changes reducing potency. | dundee.ac.uk |

| Introduction of specific groups | Can enhance anticancer activity depending on the target. | nih.gov |

Role of the Vinyl Linker Geometry and Substitutions

Studies on other classes of compounds with vinyl linkers have demonstrated the importance of this geometric isomerism. For example, in some carbapenem (B1253116) antibiotics, the (Z)-isomers showed stronger protective effects in mice compared to the naturally occurring (E)-isomers. nih.gov Similarly, for certain oxazolidinone derivatives, the (E)-isomer was found to be more potent than the (Z)-isomer. nih.gov

Substitutions on the vinyl linker itself could also modulate activity by introducing new steric or electronic features. However, there is limited specific information in the public domain regarding the SAR of vinyl linker substitutions for the this compound scaffold. Research on related vinyl-substituted nitroimidazoles has shown that introducing functional groups on the vinyl chain can lead to significant antibacterial and antitrichomonal activity. nih.gov This suggests that this part of the molecule is also amenable to modification for optimizing biological activity.

Computational and Cheminformatics Approaches to SAR Analysis (e.g., QSAR modeling)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating the SAR of a series of compounds. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into how the steric, electrostatic, and hydrophobic fields of a molecule correlate with its biological activity.

For classes of compounds related to this compound, such as imidazo-pyridine derivatives, 3D-QSAR models have been successfully developed. nih.gov These models have generated contour maps that highlight regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. For example, a CoMFA model for a series of imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors revealed key structural requirements for potency. researchgate.net Such computational insights can guide the design of new, more potent analogues.

Diverse Applications of E 4 2 1h Imidazol 2 Yl Vinyl Pyridine and Its Complexes

Catalytic Applications

The presence of nitrogen atoms in both the pyridine (B92270) and imidazole (B134444) rings endows (E)-4-(2-(1H-Imidazol-2-yl)vinyl)pyridine with the ability to act as a ligand, coordinating with metal centers to form complexes that can catalyze a variety of chemical reactions.

Ligand in Homogeneous and Heterogeneous Catalysis (e.g., copper-mediated polymerization)

Pyridine and imidazole derivatives are widely employed as ligands in both homogeneous and heterogeneous catalysis. In particular, copper complexes featuring nitrogen-based ligands are known to catalyze important reactions like polymerization and cross-coupling. cityu.edu.hk For instance, copper(II) complexes have been studied for their catalytic activity in oxidation reactions and azide-alkyne cycloadditions. cityu.edu.hk

While direct studies employing this compound in copper-mediated polymerization were not found, related vinylpyridine and vinylimidazole monomers are used to create polymer supports for catalysts. nih.gov Poly(4-vinylpyridine) can be cross-linked to create resins that efficiently uptake metal ions like copper, forming a heterogeneous catalyst. Similarly, graphene oxide/poly(vinyl imidazole) nanocomposites can serve as effective supports for immobilizing copper ions, creating a highly active and reusable heterogeneous catalyst for reactions like one-pot three-component cycloadditions in water.

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The structural features of this compound, such as its basic nitrogen sites, suggest potential for organocatalytic activity. However, based on the available research, there are no specific reports detailing the application of this compound as an organocatalyst.

Applications in Advanced Materials Science

The conjugated π-system and the presence of heteroatoms in this compound make it a candidate for applications in materials that interact with light or electricity.

Development of Fluorescent Probes and Sensors (e.g., for metal ions)

Small-molecule fluorescent probes are crucial for detecting and imaging specific analytes like metal ions. nih.gov Compounds with structures similar to the title compound have shown promise in this area. For example, imidazo[1,2-a]pyridine (B132010) derivatives have been developed as fluorescent probes for detecting nerve agent simulants and mercury ions (Hg²⁺). lookchem.comnorthwestern.edu In one instance, an imidazo[1,2-a]pyridine-functionalized probe was designed to be highly selective for Hg²⁺ over a wide pH range, exhibiting low cytotoxicity and suitability for imaging in living cells. lookchem.com The mechanism often involves the analyte interacting with the probe to cause a conformational change, such as the opening of a spirolactam ring, which "turns on" fluorescence. lookchem.com

Components in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs))

Organic Light-Emitting Diodes (OLEDs) are a major application for organic semiconductor materials. researchgate.net Imidazole-based compounds, in particular, have been explored for their potential in OLEDs, often serving in the electron transport layer (ETL), hole transport layer (HTL), or the emissive layer (EML). cityu.edu.hkresearchgate.net

A structurally related compound, 2,6-Di(1H-benzo[d]imidazol-2-yl)pyridine (DBIP), was synthesized and used to fabricate an OLED. nih.gov The device based on this molecule was found to produce a pure white light emission, a highly sought-after characteristic for solid-state lighting and displays. nih.gov The working principle of OLEDs involves the injection of electrons and holes from electrodes into the organic layers, where they combine to form excitons that release energy as light. northwestern.edu The performance of these devices can be enhanced by creating ultrathin nanolayers of the emissive material. mdpi.com The combination of imidazole and pyridine moieties within a conjugated system, as seen in the title compound, is a recognized strategy for developing materials for optoelectronic applications. nih.gov

Corrosion Inhibition Studies

The protection of metals, particularly steel, from corrosion in acidic environments is a significant industrial challenge. Organic compounds containing heteroatoms like nitrogen and sulfur, along with π-electrons from aromatic rings, are effective corrosion inhibitors because they can adsorb onto the metal surface and form a protective barrier. theaic.orguotechnology.edu.iq

Numerous studies have demonstrated that imidazole and pyridine derivatives are excellent corrosion inhibitors for mild steel in hydrochloric acid (HCl) solutions. rsc.orgfrontiersin.orgrsc.org The inhibition mechanism involves the adsorption of the inhibitor molecules onto the steel surface, which can be described by models such as the Langmuir adsorption isotherm. theaic.orgrsc.org This adsorption is a spontaneous process that blocks the active corrosion sites, inhibiting both anodic and cathodic reactions (mixed-type inhibition). frontiersin.orgrsc.org

A compound very similar to the title molecule, 2-(imidazol-2-yl)-pyridine (IP), was synthesized and studied as a corrosion inhibitor for mild steel in 1 M HCl. researchgate.net The study confirmed the formation of a protective film on the steel surface. researchgate.net Other related compounds, such as imidazo[1,2-a]pyrimidine (B1208166) and 2-(4-methylphenyl)imidazo theaic.orgrsc.orgpyridine, also show high inhibition efficiencies, often exceeding 90%. theaic.orgfrontiersin.org The effectiveness of these inhibitors is attributed to the presence of the imidazole and pyridine rings, which facilitate strong adsorption onto the metal surface through their nitrogen atoms and π-electron systems. researchgate.netnih.gov

The table below summarizes the performance of several related imidazole-pyridine derivatives as corrosion inhibitors for mild steel.

| Inhibitor Compound | Concentration | Medium | Temperature (K) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| 2-(4-methylphenyl)imidazo theaic.orgrsc.orgpyridine | Not Specified | 1 M HCl | 313 | Enhanced performance up to this temperature | theaic.org |

| MB4 (imidazole-pyridine derivative) | 2.00 mmol/L | 1 mol/L HCl | Room Temp. | 99.08 | researchgate.net |

| MB4 (imidazole-pyridine derivative) | 2.00 mmol/L | 1 mol/L HCl | 313 | 93.96 | researchgate.net |

| 2-(4-octylphenyl)-4-phenylbenzo uotechnology.edu.iqresearchgate.netimidazo[1,2-a]pyrimidine (OPIP) | 0.1 mmol/L | 1 mol/L HCl | Not Specified | 94.1 | frontiersin.org |

| 2,4-diphenylbenzo uotechnology.edu.iqresearchgate.netimidazo[1,2-a]pyrimidine (DPIP) | 0.1 mmol/L | 1 mol/L HCl | Not Specified | 93.4 | frontiersin.org |

| IPY 2 (imidazo[1,2-a]pyrimidine-Schiff base) | 10⁻³ M | 1.0 M HCl | 298 | 96.10 | rsc.org |

In-depth literature searches did not yield specific information on the polymer chemistry applications of this compound.

Despite comprehensive searches of scientific databases and academic journals, no specific research findings, data tables, or detailed articles concerning the polymer chemistry applications, including its use as a monomer in copolymerization, for the compound this compound could be located.

The performed searches using various relevant keywords did not retrieve any studies detailing the synthesis, characterization, or application of polymers derived from this specific monomer. The existing literature primarily focuses on related but distinct compounds, such as poly(4-vinylpyridine) and its derivatives.

Consequently, the requested article, which was to be structured around the specific polymer chemistry applications of this compound, cannot be generated due to the absence of available scientific data on this topic.

Synthesis and Investigation of Derivatives and Analogues of E 4 2 1h Imidazol 2 Yl Vinyl Pyridine

Positional Isomers of the Vinylpyridine Moiety

The position of the nitrogen atom in the pyridine (B92270) ring significantly influences the electronic properties and three-dimensional structure of the molecule. Consequently, the synthesis of positional isomers of the vinylpyridine moiety has been a subject of interest. The parent compound features a pyridine ring substituted at the 4-position. Its isomers, with substitution at the 2- and 3-positions, present different spatial arrangements and potential reactivity.

The synthesis of these isomers typically involves the condensation of the corresponding picoline (methylpyridine) with formaldehyde (B43269) to generate a hydroxyethylpyridine intermediate, which is then dehydrated to form the vinylpyridine. nih.govrsc.org For instance, 2-vinylpyridine (B74390) is produced from 2-picoline and formaldehyde. nih.govrsc.org These vinylpyridine precursors can then be coupled with an appropriate imidazole (B134444) derivative to form the final products.

While the parent scaffold is 4-(1H-imidazol-2-yl)pyridine, the 2- and 3-isomers are also key synthetic targets. mdpi.comresearchgate.netresearchgate.netacs.org A series of 2-(1H-imidazol-2-yl)pyridine derivatives have been designed and synthesized for evaluation as potential BRAF inhibitors. core.ac.uk The synthesis of the saturated analogue of the 3-isomer, 3-(1H-imidazol-2-yl)piperidine, has been achieved through the reduction of 3-(1H-imidazol-2-yl)pyridine using platinum oxide as a catalyst. acs.org The development of polymers from 2-vinylpyridine and 4-vinylpyridine (B31050) has also been explored for various material applications. nih.govresearchgate.net

Table 1: Positional Isomers of the (1H-Imidazol-2-yl)vinylpyridine Core

| Isomer Position | Core Structure Name | Key Research Findings | References |

|---|---|---|---|

| 2-position | (E)-2-(2-(1H-Imidazol-2-yl)vinyl)pyridine | Derivatives have been synthesized and evaluated as potential BRAF kinase inhibitors. core.ac.uk The core 2-(1H-imidazol-2-yl)pyridine is a known compound. researchgate.netresearchgate.net | researchgate.netresearchgate.netcore.ac.uk |

| 3-position | (E)-3-(2-(1H-Imidazol-2-yl)vinyl)pyridine | The saturated piperidine (B6355638) analogue has been synthesized via reduction, indicating a viable pathway for modifying this isomer. acs.org | acs.org |

| 4-position | (E)-4-(2-(1H-Imidazol-2-yl)vinyl)pyridine | The parent compound for which various derivatives and analogues are being investigated. The corresponding polymer, poly(4-vinylpyridine), is well-studied for N-alkylation. researchgate.netnih.gov | researchgate.netnih.gov |

N-Substituted Imidazole and Pyridine Derivatives

Modification of the nitrogen atoms in both the imidazole and pyridine rings through substitution offers a direct route to alter the compound's polarity, solubility, and interaction capabilities.

N-Substitution on the Pyridine Ring: Quaternization of the pyridine nitrogen introduces a permanent positive charge, significantly changing the molecule's properties. A study on poly(4-vinylpyridine) demonstrated that the nitrogen on the pyridine ring can be effectively alkylated using methyl iodide to produce N-methyl quaternized derivatives. nih.gov This process converts the neutral pyridine into a pyridinium (B92312) salt, a strategy that can be applied to the monomeric compound to enhance its water solubility and modify its electronic profile.

N-Substitution on the Imidazole Ring: The imidazole ring contains two nitrogen atoms, one pyrrole-like and one imine-like. The pyrrole-like nitrogen is amenable to substitution. For example, research has shown the synthesis of 2-nitro-1-vinyl-1H-imidazole, where a vinyl group is attached to the N-1 position of the imidazole ring. mdpi.com This demonstrates that the imidazole nitrogen can be functionalized, opening pathways to a wide range of derivatives. Further studies have explored the alkylation of related fused systems like imidazo[4,5-c]pyridines, resulting in N-5 regioisomers. researchgate.net

Table 2: Examples of N-Substituted Derivatives

| Ring Modified | Type of Substitution | Example Compound/System | Significance | References |

|---|---|---|---|---|

| Pyridine | N-Alkylation (Quaternization) | Poly(N-methyl-4-vinylpyridinium iodide) | Introduces a positive charge, altering solubility and electronic properties. nih.gov | nih.gov |

| Imidazole | N-Vinylation | 2-Nitro-1-vinyl-1H-imidazole | Demonstrates functionalization at the N-1 position of the imidazole ring. mdpi.com | mdpi.com |

| Fused Imidazole | N-Alkylation | N-5 substituted Imidazo[4,5-c]pyridines | Shows regioselective substitution on the nitrogen of the fused imidazole moiety. researchgate.net | researchgate.net |

Modifications of the Ethylene (B1197577) Linker (e.g., saturated, ethynyl)

Altering the ethylene (-CH=CH-) linker that connects the imidazole and pyridine rings is a key strategy for modifying the molecule's rigidity, conformation, and electronic conjugation.

Saturated Ethylene Linker: Reduction of the vinyl double bond to a single bond creates a more flexible, saturated ethyl linker. This transformation can be achieved through catalytic hydrogenation, a standard procedure for reducing carbon-carbon double bonds. This modification decouples the electronic systems of the two heterocyclic rings, leading to significant changes in photophysical and biological properties. An example of a related saturated structure is 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine, where the C-C bond within the imidazole ring is saturated. ekb.egajol.info Another related compound is 2-(4-Ethyl-2-pyridyl)-1H-imidazole, which features a saturated ethyl group attached to the pyridine ring. researchgate.net

Table 3: Modifications of the Linker Group

| Linker Type | Structural Change | Example Analogue | Impact on Molecular Properties | References |

|---|---|---|---|---|

| Saturated (Ethyl) | -CH=CH- → -CH₂-CH₂- | 1-(Imidazol-2-yl)-2-(pyridin-4-yl)ethane (Hypothetical) | Increases flexibility, disrupts π-conjugation. | ekb.egajol.info |

| Ethynyl | -CH=CH- → -C≡C- | (E)-3-Ethynyl-4-[2-(4-pyridinyl)vinyl]pyridine | Introduces rigidity and linearity, alters electronic conjugation. nih.gov | nih.gov |

Hybrid Architectures Incorporating Fused Heterocyclic Rings

Creating hybrid architectures by fusing additional rings to the imidazole or pyridine moieties results in more complex, rigid structures with distinct properties. Several such fused systems have been synthesized and studied.

Imidazo[1,2-a]pyridines : This fused system is a prominent scaffold in medicinal chemistry and has been synthesized through various methods, including copper-catalyzed aerobic oxidative cyclizations and multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction. nih.govnih.govtandfonline.com These reactions often start from 2-aminopyridines and can be adapted to build upon the core structure.

Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines : The synthesis of these isomers has been achieved by reacting 2,3-diaminopyridine (B105623) or 3,4-diaminopyridine (B372788) with aldehydes. researchgate.net Further derivatization of these scaffolds has led to libraries of compounds for biological screening.

Pyrrolo[2,3-b]pyridines (7-Azaindoles) : Known as 7-azaindoles, these compounds are of significant interest in medicinal chemistry. Synthetic strategies often involve multi-step sequences, including cross-coupling reactions like Suzuki–Miyaura and Buchwald–Hartwig aminations to build the substituted scaffold. nih.govnih.gov

Thieno[2,3-b]pyridines : This sulfur-containing heterocyclic system has been the focus of extensive synthetic efforts. core.ac.uknih.gov General synthetic routes often involve the construction of the thiophene (B33073) ring onto a pre-existing pyridine or vice-versa. nih.gov These compounds are explored for their potential as chemosensitizers in cancer therapy.

Table 4: Fused Heterocyclic Hybrid Architectures

| Fused System | Description | Synthetic Approach | References |

|---|---|---|---|

| Imidazo[1,2-a]pyridines | A bicyclic 5-6 fused heterocycle recognized as a "drug prejudice" scaffold. tandfonline.com | Condensation, multicomponent reactions, oxidative coupling. nih.govtandfonline.com | nih.govnih.govtandfonline.com |

| Imidazo[4,5-b]pyridines | An isomer of imidazopyridine with a different nitrogen arrangement. | Condensation of diaminopyridines with aldehydes. researchgate.net | researchgate.net |

| Pyrrolo[2,3-b]pyridines | Also known as 7-azaindoles; important bioisosteres of indoles. | Cross-coupling reactions (Suzuki, Buchwald-Hartwig). nih.govnih.gov | mdpi.comacs.orgnih.govnih.gov |

| Thieno[2,3-b]pyridines | A sulfur-containing bicyclic system with broad pharmacological activities. nih.gov | Annulation of a thiophene ring onto a pyridine precursor or vice versa. core.ac.uknih.govnih.gov | core.ac.uknih.govnih.govtandfonline.com |

Synthesis of Multifunctional Conjugates with Other Bioactive Scaffolds

Conjugating the this compound scaffold with other known bioactive molecules is a powerful strategy to create multifunctional agents. This molecular hybridization approach aims to combine the properties of both entities, potentially leading to synergistic or novel activities.

Conjugation with Triazoles : The 1,2,3-triazole ring is a well-known bioactive component. Imidazo[1,2-a]pyridine-1,2,3-triazole hybrids have been synthesized using a one-pot strategy that combines a Groebke–Blackburn–Bienaymé reaction (GBBR) with a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a "click" reaction. nih.gov

Conjugation with Kinase Inhibitors : The 2-(1H-imidazol-2-yl)pyridine portion of the parent structure has been used as a building block to create derivatives of Sorafenib (B1663141), a known multi-kinase inhibitor used in cancer therapy. core.ac.uk This work resulted in novel compounds evaluated for their BRAF kinase inhibitory activity. core.ac.uk

Conjugation with Oxadiazoles : Oxadiazole-pyridine hybrids have been synthesized and studied for their noncovalent interactions and potential roles in binding to biological targets like G-quadruplex DNA.

Table 5: Multifunctional Conjugates

| Conjugated Scaffold | Synthetic Strategy | Resulting Hybrid | Potential Application Area | References |

|---|---|---|---|---|

| 1,2,3-Triazole | One-pot GBBR/CuAAC "click" reaction. nih.gov | Imidazo[1,2-a]pyridine-1,2,3-triazoles | Development of bis-heterocyclic compounds with potential synergistic bioactivity. nih.gov | nih.gov |

| Sorafenib | Design and synthesis based on the Sorafenib structure. core.ac.uk | 2-(1H-imidazol-2-yl)pyridine Sorafenib derivatives | Development of new BRAF kinase inhibitors for anti-tumor applications. core.ac.uk | core.ac.uk |

| 1,2,4-Oxadiazole | Multi-step synthesis to connect pyridine and oxadiazole moieties. | N-pyridyl ureas bearing an oxadiazole moiety | Probes for studying π-π stacking interactions with biological macromolecules. |

Concluding Remarks and Future Research Perspectives for E 4 2 1h Imidazol 2 Yl Vinyl Pyridine

Summary of Key Research Findings and Contributions

To date, dedicated research literature detailing the specific properties and applications of (E)-4-(2-(1H-Imidazol-2-yl)vinyl)pyridine (CAS No. 936743-04-3) is nascent. bldpharm.com Its existence is noted primarily in chemical supplier databases. However, the broader family of imidazole-pyridine derivatives has been the subject of intense scientific inquiry. Research has largely focused on fused systems, such as imidazo[1,2-a]pyridines, or directly linked isomers, like 2-(pyridin-2-yl)-1H-imidazole. acs.orgnih.govsigmaaldrich.com

Key contributions in the field include:

Anticancer Activity: Various imidazole-pyridine hybrids have been identified as potent inhibitors of key oncological targets, including BRAF kinase and STAT3 phosphorylation. nih.govresearchgate.net

Antimicrobial Properties: The imidazole (B134444) and pyridine (B92270) nuclei are core components of numerous antifungal and antibacterial agents. nih.govmdpi.com

Cardiotonic and Anxiolytic Agents: Fused imidazopyridines form the structural basis of drugs like olprinone (B1662815) (a cardiotonic agent) and alpidem (B1665719) (an anxiolytic). acs.org

The primary contribution of the existing body of work is the validation of the imidazole-pyridine scaffold as a "privileged structure" in drug discovery. The vinyl linkage in this compound introduces a conjugated, semi-rigid spacer that is expected to significantly influence its electronic properties, molecular geometry, and interaction with biological targets compared to its directly-linked or fused counterparts. The key research gap, therefore, is the systematic investigation of this specific molecule to determine if it builds upon the known potential of its parent scaffolds.

Emerging Frontiers in Synthetic Chemistry of Imidazole-Pyridine Systems

The synthesis of this compound has not been explicitly detailed in peer-reviewed literature, but several emerging synthetic strategies for related compounds provide a clear roadmap for its future production. Modern synthetic chemistry is moving towards more efficient, atom-economical, and environmentally benign methodologies.

Future synthetic exploration could focus on the following pathways:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, are powerful tools for forming carbon-carbon bonds. A plausible route would involve coupling a halogenated pyridine (e.g., 4-bromopyridine) with a vinyl-imidazole derivative or, conversely, coupling a halogenated imidazole with 4-vinylpyridine (B31050). chemicalbook.com The synthesis of 4-vinylpyridine itself is well-established, often proceeding via the condensation of 4-methylpyridine (B42270) with formaldehyde (B43269) followed by dehydration. google.comwikipedia.org

Condensation Reactions: Knoevenagel-type condensation reactions between an appropriately activated methyl group on one heterocycle and a carbonyl group on the other are a classic and effective method. For instance, the condensation of 2-formyl-1H-imidazole with 4-picoline (4-methylpyridine) or 1H-imidazole-2-carbaldehyde with an activated 4-picoline derivative could yield the target vinyl-bridged structure. researchgate.net

Multi-Component Reactions (MCRs): One-pot MCRs, such as the Groebke–Blackburn–Bienaymé reaction, are highly efficient for generating structural diversity and could potentially be adapted to synthesize libraries of related vinyl-imidazole-pyridine compounds. acs.org